molecular formula C15H11N5 B5069324 3-(2-Phenylpyrazol-3-yl)-[1,2,4]triazolo[4,3-a]pyridine

3-(2-Phenylpyrazol-3-yl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B5069324
M. Wt: 261.28 g/mol
InChI Key: JPBKQAMOXBJECQ-UHFFFAOYSA-N
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Description

3-(2-Phenylpyrazol-3-yl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused to a pyridine ring, with a phenylpyrazole substituent at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Phenylpyrazol-3-yl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields . Another approach involves the use of condensation agents such as formic acid, orthoesters, or hypervalent iodine reagents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-mediated synthesis and the use of common condensation agents suggest that these methods could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenylpyrazol-3-yl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with typical conditions involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-Phenylpyrazol-3-yl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active sites of these targets, thereby blocking their activity. This interaction can disrupt specific biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Phenylpyrazol-3-yl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its phenylpyrazole substituent enhances its interaction with molecular targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

3-(2-phenylpyrazol-3-yl)-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5/c1-2-6-12(7-3-1)20-13(9-10-16-20)15-18-17-14-8-4-5-11-19(14)15/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBKQAMOXBJECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=N2)C3=NN=C4N3C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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